molecular formula C8H4Cl4O2 B1616494 2,3,4,5-Tetrachlorophenyl acetate CAS No. 4901-57-9

2,3,4,5-Tetrachlorophenyl acetate

Cat. No.: B1616494
CAS No.: 4901-57-9
M. Wt: 273.9 g/mol
InChI Key: QHRJCQOAJGBWRV-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorophenyl acetate is an organic compound with the molecular formula C8H4Cl4O2 It is a derivative of phenol, where the phenol ring is substituted with four chlorine atoms at the 2, 3, 4, and 5 positions, and an acetate group at the phenolic oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorophenyl acetate typically involves the acetylation of 2,3,4,5-tetrachlorophenol. One common method is the reaction of 2,3,4,5-tetrachlorophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachlorophenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The acetate group can be hydrolyzed to yield 2,3,4,5-tetrachlorophenol.

    Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products

    Hydrolysis: Yields 2,3,4,5-tetrachlorophenol.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.

Scientific Research Applications

2,3,4,5-Tetrachlorophenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, although its use in medicine is limited.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachlorophenyl acetate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,3,4,5-Tetrachlorophenyl acetate can be compared with other chlorinated phenyl acetates, such as:

  • 2,4,6-Trichlorophenyl acetate
  • 2,3,5,6-Tetrachlorophenyl acetate
  • Pentachlorophenyl acetate

These compounds share similar chemical properties but differ in the number and position of chlorine atoms on the phenol ring. The unique substitution pattern of this compound gives it distinct reactivity and applications.

Properties

IUPAC Name

(2,3,4,5-tetrachlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O2/c1-3(13)14-5-2-4(9)6(10)8(12)7(5)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRJCQOAJGBWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964151
Record name 2,3,4,5-Tetrachlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4901-57-9
Record name Phenol, 2,3,4,5-tetrachloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004901579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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